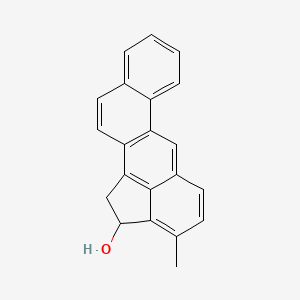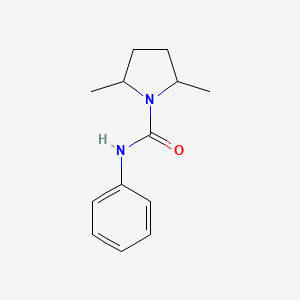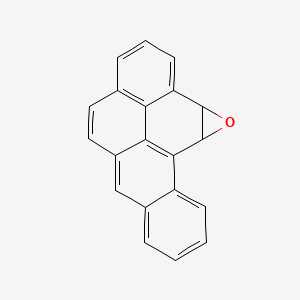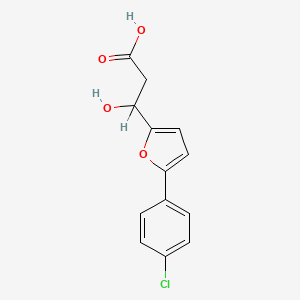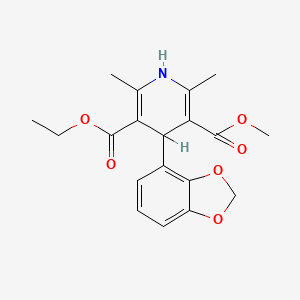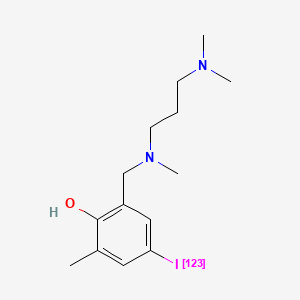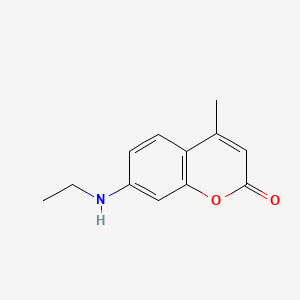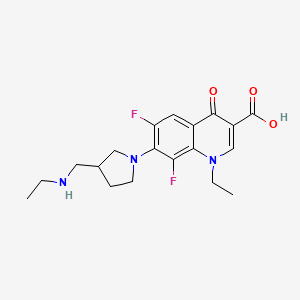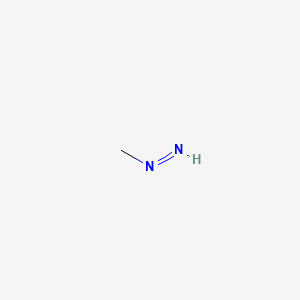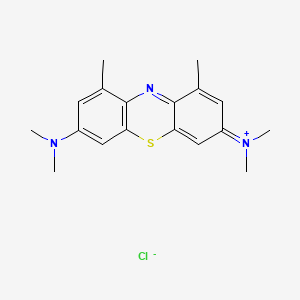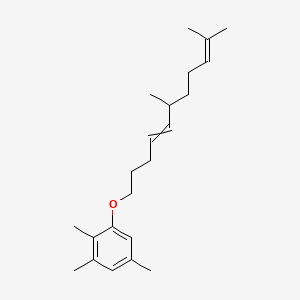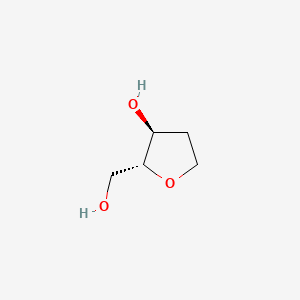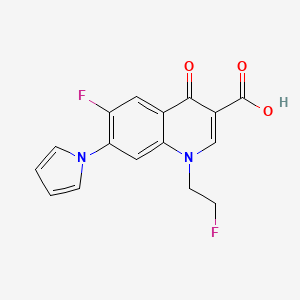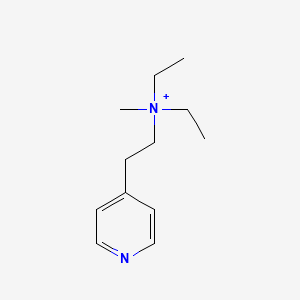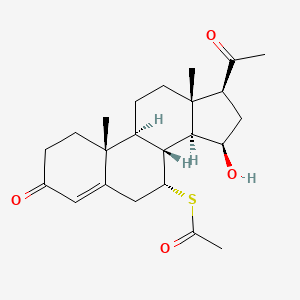
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate is a corticosteroid hormone.
Applications De Recherche Scientifique
Identification in Ovarian Venous Blood
Research by Simmer, Hilliard, and Archibald (1963) identified compounds related to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate in the ovarian venous blood of rabbits. This highlights its role in reproductive biology and hormonal regulation (Simmer, Hilliard, & Archibald, 1963).
Enzymatic Conversion in Human Placenta
Edwards et al. (1976) studied the conversion of pregnenolone to progesterone in the human placenta, involving compounds similar to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate. This research provides insight into the biochemical pathways in human reproduction (Edwards, O'Conner, Bransome, & Braselton, 1976).
Receptor Binding Studies
Research by Pichon and Milgrom (1977) on progesterone-receptor complexes in human mammary carcinoma could be relevant to understanding the interaction of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate with similar receptors (Pichon & Milgrom, 1977).
Microbial Hydroxylation of Pregnenolone Derivatives
Choudhary et al. (2005) explored the microbial hydroxylation of pregnenolone derivatives, which could be closely related to the hydroxylation processes of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Choudhary, Batool, Shah, Nawaz, & Atta-ur-rahman, 2005).
Interaction with Steroid Receptors
Kasid et al. (1978) investigated the interaction of progestins with steroid receptors in the human uterus, which is significant for understanding the potential interactions of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate with these receptors (Kasid, Buckshee, Hingorani, & Laumas, 1978).
Steroid Derivatives in Plant Kingdom
Tschesche and Führer (1979) conducted a study on steroid derivatives in the plant kingdom, which could shed light on the presence and function of similar compounds to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate in plants (Tschesche & Führer, 1979).
Metabolic Clearance Rates in Dogs
Runić et al. (1976) studied the metabolic clearance rates of progesterone and medroxyprogesterone acetate in dogs, which could be relevant for understanding the metabolism of similar compounds (Runić, Miljkovic̄, Bogumil, Nahrwold, & Bardin, 1976).
Synthesis of Hydroxylated Derivatives
Kraan et al. (1993) focused on the synthesis of hydroxylated derivatives of certain steroids, which might offer insights into the synthetic pathways of compounds like 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Kraan, van Wee, Wolthers, Molen, Nagel, Drayer, & Leusen, 1993).
Enzyme in Steroid Metabolism
Finsterbusch et al. (1999) isolated an enzyme from Digitalis lanata, involved in converting pregnenolone to progesterone, which may offer insights into the enzymatic processes related to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Finsterbusch, Lindemann, Grimm, Eckerskorn, & Luckner, 1999).
Biotransformation of Steroids
Janeczko et al. (2009) studied the biotransformation of various steroid compounds using Chaetomium sp., which could be relevant for the biotransformation pathways of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Janeczko, Dmochowska‐Gladysz, Kostrzewa-Susłow, Białońska, & Ciunik, 2009).
Propriétés
Numéro CAS |
7255-85-8 |
|---|---|
Nom du produit |
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate |
Formule moléculaire |
C23H32O4S |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
S-[(7R,8R,9S,10R,13S,14S,15R,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl] ethanethioate |
InChI |
InChI=1S/C23H32O4S/c1-12(24)17-11-18(27)21-20-16(6-8-23(17,21)4)22(3)7-5-15(26)9-14(22)10-19(20)28-13(2)25/h9,16-21,27H,5-8,10-11H2,1-4H3/t16-,17+,18+,19+,20-,21-,22-,23+/m0/s1 |
Clé InChI |
YYFCRMZCEYYPDO-SSKFVTQDSA-N |
SMILES isomérique |
CC(=O)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)SC(=O)C)C)O |
SMILES |
CC(=O)C1CC(C2C1(CCC3C2C(CC4=CC(=O)CCC34C)SC(=O)C)C)O |
SMILES canonique |
CC(=O)C1CC(C2C1(CCC3C2C(CC4=CC(=O)CCC34C)SC(=O)C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



